N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide
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Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
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Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits a unique bicyclic structure characterized by the presence of an oxazepine ring and various substituents that enhance its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N2O5S with a molecular weight of approximately 452.5 g/mol. The structure includes:
- Dibenzo[b,f][1,4]oxazepine core : This central structure is crucial for the compound's biological activity.
- Substituents : The presence of a propoxy group and sulfonamide enhances its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C24H24N2O5S |
Molecular Weight | 452.5 g/mol |
CAS Number | 921899-27-6 |
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant biological activities through various mechanisms:
- Dopamine Receptor Antagonism : This compound has shown potential in selectively antagonizing dopamine D2 receptors, which could be beneficial in treating disorders such as schizophrenia and other dopamine-related conditions .
- Antioxidant Properties : The structural characteristics suggest that it may possess antioxidant capabilities, which could help mitigate oxidative stress in cells .
- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties that may contribute to its therapeutic efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the same class:
- Dopaminergic Activity :
- Antioxidant Studies :
- Anti-inflammatory Research :
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Biological Activity |
---|---|
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) | Dopamine D2 receptor antagonist |
N-(8-methoxybenzyl)-11-oxo-dibenzo[b,f][1,4]oxazepine | Exhibits antioxidant properties |
N-(8-chloro)-10-hydroxy-dibenzob[f][1,4]oxazepine | Anti-inflammatory effects |
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-4-13-30-18-7-9-19(10-8-18)32(28,29)25-17-6-12-22-20(15-17)24(27)26(3)21-14-16(2)5-11-23(21)31-22/h5-12,14-15,25H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIOZROZSDCHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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